4-(2H-1,3-Benzodioxol-5-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
Description
This compound (CAS: 779316-39-1) features a benzodioxol group (1,3-benzodioxole) at the 4-position of the imidazo[4,5-c]pyridine scaffold, along with a carboxylic acid substituent at the 6-position . Its structure is characterized by:
- Imidazo[4,5-c]pyridine core: A bicyclic heteroaromatic system with nitrogen atoms at positions 1, 3, and 5.
- Carboxylic acid group: Enhances solubility and enables hydrogen bonding in biological targets.
The compound is cataloged by suppliers like Amadis Chemical and CymitQuimica, with purity ≥95% .
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-14(19)9-4-8-13(16-5-15-8)12(17-9)7-1-2-10-11(3-7)21-6-20-10/h1-3,5,9,12,17H,4,6H2,(H,15,16)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUONSSETPGSLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1NC=N2)C3=CC4=C(C=C3)OCO4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of organic compounds known as phenylpyrazoles. These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group. .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Phenylpyrazoles are known to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple pathways
Biological Activity
The compound 4-(2H-1,3-benzodioxol-5-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid , with CAS number 4875-51-8 , is a member of the imidazopyridine family and has garnered interest due to its potential biological activities. Its molecular formula is and it possesses a molar mass of 243.26 g/mol . The compound's structure includes a benzodioxole moiety which is known for its diverse pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[4,5-c]pyridine derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. A notable study evaluated the activity of 6-substituted imidazo[1,2-a]pyridine derivatives and found that specific modifications in the C6 position led to enhanced inhibition of Rab geranylgeranyl transferase (RGGT), which is crucial for cancer cell viability. The most active compounds in this series demonstrated half-maximal inhibitory concentrations (IC50) below 150 µM in HeLa cells, indicating strong anticancer activity .
Antidiabetic Properties
The benzodioxole structure has been associated with antidiabetic effects. Research on benzodioxol carboxamide derivatives revealed potent inhibition against α-amylase, an enzyme involved in carbohydrate digestion. One compound exhibited an IC50 value of 0.68 µM , demonstrating its potential as an antidiabetic agent while showing negligible cytotoxicity (IC50 > 150 µM ) towards normal cells . This suggests that modifications to the benzodioxole framework can yield compounds with selective therapeutic profiles.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[4,5-c]pyridine derivatives can be significantly influenced by structural modifications. A study focusing on various substituents at the C6 position indicated that specific groups could enhance or diminish activity against RGGT and other targets. The presence of electron-donating or withdrawing groups was shown to affect both potency and selectivity .
Case Studies
- Cytotoxicity Assays : In vitro assays using human cervical carcinoma HeLa cells demonstrated that certain derivatives exhibited high cytotoxicity with IC50 values ranging from 25 to 150 µM . This highlights the potential for these compounds in cancer therapy .
- Antidiabetic Efficacy : In vivo studies using streptozotocin-induced diabetic mice showed that specific benzodioxole derivatives could significantly lower blood glucose levels from 252.2 mg/dL to 173.8 mg/dL , indicating their effectiveness as antidiabetic agents .
Data Table: Biological Activity of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Cell Line/Model |
|---|---|---|---|
| Imidazo[1,2-a]pyridine derivative | Anticancer | < 150 | HeLa |
| Benzodioxol carboxamide derivative | Antidiabetic | 0.68 | In vivo (diabetic mice) |
| Benzodioxole derivative | Cytotoxicity | 25 - 150 | Various cancer cell lines |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
Table 1: Key Substituent Comparisons
*Calculated based on molecular formula C₁₆H₁₄N₂O₅.
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The benzodioxol group (electron-rich) in the target compound contrasts with fluorophenyl (electron-withdrawing) or bromophenyl (halogenated) substituents in analogues, altering electronic interactions with targets.
- Solubility : Carboxylic acid is retained across most analogues, but hydrophobic groups (e.g., benzyloxy) reduce aqueous solubility compared to the benzodioxol variant .
Physicochemical Properties
Table 2: Property Comparison
| Property | Target Compound | PD123319 | 4-Fluorophenyl Derivative |
|---|---|---|---|
| LogP (estimated) | 1.8–2.2 | 4.5 | 2.9 |
| Water Solubility | High (acid) | Low | Moderate |
| Metabolic Stability | High (benzodioxol) | Moderate | High (fluorine) |
Notes:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
